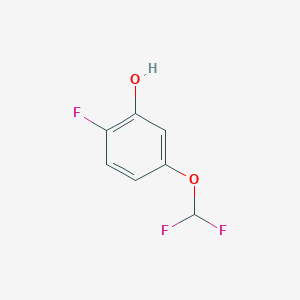
5-(Difluoromethoxy)-2-fluorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Difluoromethoxy)-2-fluorophenol: is an organic compound characterized by the presence of difluoromethoxy and fluorophenol groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Difluoromethoxy)-2-fluorophenol typically involves multiple steps, including etherification, nitrification, hydrolysis, reduction, and redox reactions . One common method starts with the etherification of a precursor compound, followed by nitrification to introduce the nitro group. Subsequent hydrolysis and reduction steps convert the nitro group to an amine, which is then subjected to redox reactions to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for higher yields, lower costs, and minimal environmental impact. The process involves the use of efficient catalysts and controlled reaction conditions to ensure the quality and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Difluoromethoxy)-2-fluorophenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-(Difluoromethoxy)-2-fluorophenol is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential antimicrobial and antiviral properties. It has been used in the development of new pharmaceuticals targeting various pathogens .
Medicine: In medicine, this compound is explored for its potential therapeutic applications, including as a precursor for drugs used to treat gastrointestinal disorders and other diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mécanisme D'action
The mechanism of action of 5-(Difluoromethoxy)-2-fluorophenol involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context .
Comparaison Avec Des Composés Similaires
- 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole
- 4-(Difluoromethoxy)benzaldehyde
- 5-Bromo-2(1H)-pyridone
Comparison: Compared to similar compounds, 5-(Difluoromethoxy)-2-fluorophenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. For example, its difluoromethoxy group enhances its stability and reactivity, making it more suitable for certain applications compared to other fluorinated compounds .
Propriétés
Formule moléculaire |
C7H5F3O2 |
|---|---|
Poids moléculaire |
178.11 g/mol |
Nom IUPAC |
5-(difluoromethoxy)-2-fluorophenol |
InChI |
InChI=1S/C7H5F3O2/c8-5-2-1-4(3-6(5)11)12-7(9)10/h1-3,7,11H |
Clé InChI |
YXVJUQCWMJKKLS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OC(F)F)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


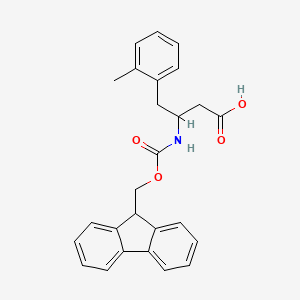
![6-Bromoisoxazolo[5,4-b]pyridine](/img/structure/B12851238.png)
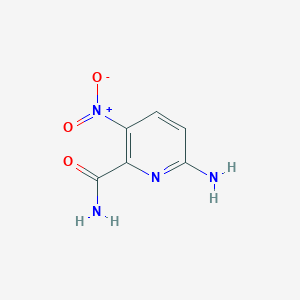
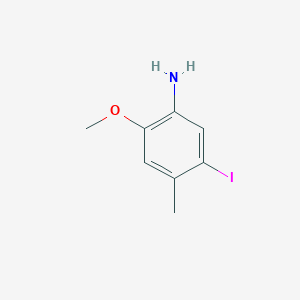
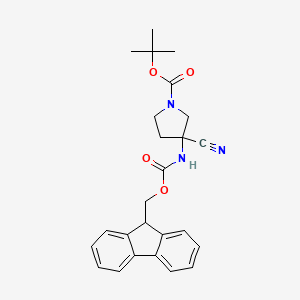
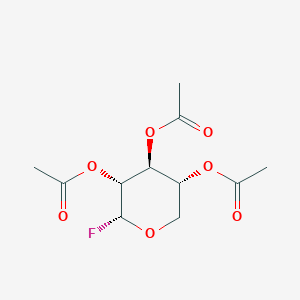
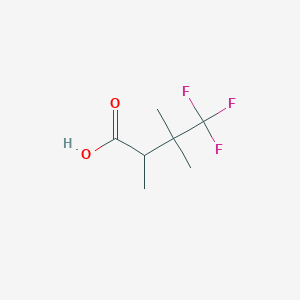
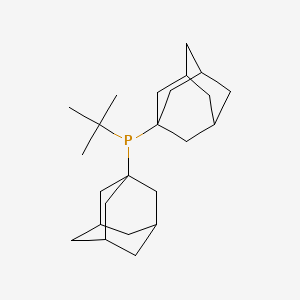
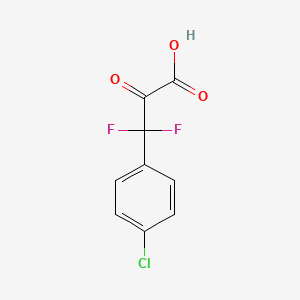
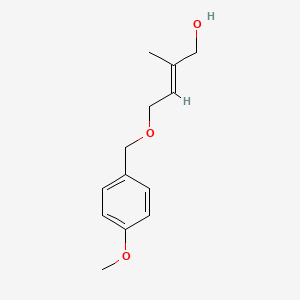
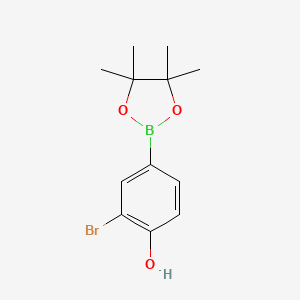
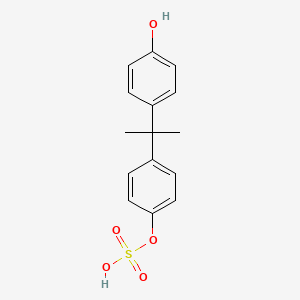
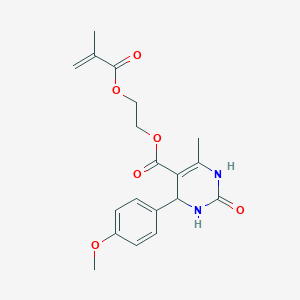
![N-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B12851310.png)
